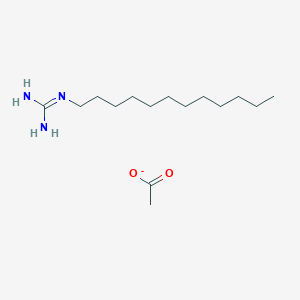
2-Dodecylguanidine ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecylguanidine ethanoate is a chemical compound that belongs to the class of guanidines. It is commonly used as an antimicrobial agent due to its ability to inhibit the growth of various microorganisms. This compound is particularly effective in industrial applications, such as in the treatment of cooling water systems, pulp and paper mills, and other industrial processes where microbial control is essential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylguanidine ethanoate typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions generally include:
Dodecylamine and Cyanamide Reaction: This step involves the reaction of dodecylamine with cyanamide in the presence of a suitable solvent, such as ethanol or methanol. The reaction is carried out at a temperature range of 50-70°C.
Addition of Acetic Acid: After the initial reaction, acetic acid is added to the mixture to form the ethanoate salt. This step is usually performed at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Dodecylguanidine ethanoate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dodecylguanidine and acetic acid.
Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: The guanidine group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide as the hydrolyzing agent.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.
Major Products
Hydrolysis: Dodecylguanidine and acetic acid.
Oxidation: Oxidized derivatives of dodecylguanidine.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
2-Dodecylguanidine ethanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Employed in studies related to antimicrobial activity and the inhibition of microbial growth.
Medicine: Investigated for its potential use in developing antimicrobial coatings for medical devices and surfaces.
Mechanism of Action
The antimicrobial activity of 2-Dodecylguanidine ethanoate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the guanidine group, which can form hydrogen bonds with membrane components, destabilizing the membrane structure .
Comparison with Similar Compounds
Similar Compounds
Dodecylguanidine hydrochloride: Another guanidine-based antimicrobial agent with similar applications.
N-methyl-N’'-dodecylguanidine: Known for its fungicidal activity and used in combination with other antimicrobial agents.
Uniqueness
2-Dodecylguanidine ethanoate is unique due to its specific combination of the dodecylguanidine moiety with the ethanoate group, which enhances its solubility and effectiveness in various applications. Its ability to act as both an antimicrobial agent and a chemical reagent makes it versatile and valuable in multiple fields.
Properties
Molecular Formula |
C15H32N3O2- |
|---|---|
Molecular Weight |
286.43 g/mol |
IUPAC Name |
2-dodecylguanidine;acetate |
InChI |
InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)/p-1 |
InChI Key |
YIKWKLYQRFRGPM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCN=C(N)N.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



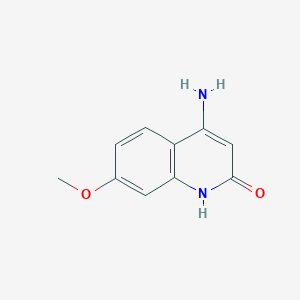
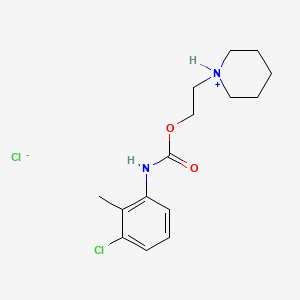
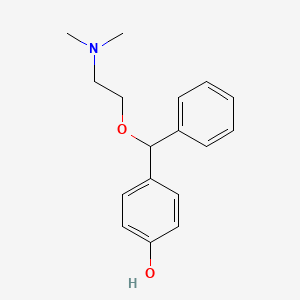
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

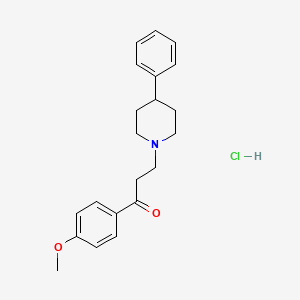
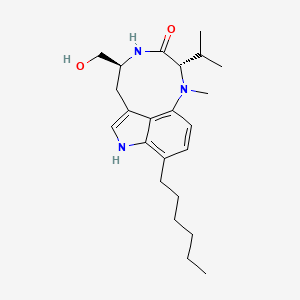
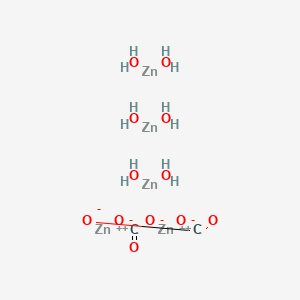
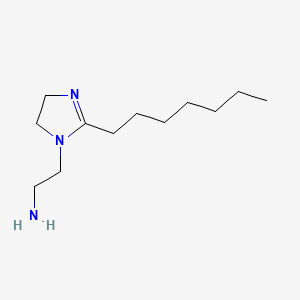
![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)
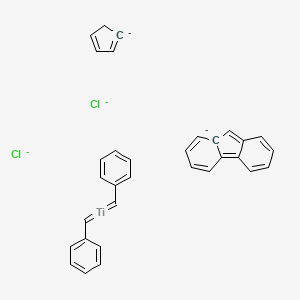
![disodium;N-[2-[carboxymethyl(2-oxidoethyl)amino]ethyl]dodecanimidate](/img/structure/B13745533.png)
